B1193433 PLX2853

PLX2853

Katalognummer: B1193433
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.

Wissenschaftliche Forschungsanwendungen

Phase 1b Study in Hematological Malignancies

A Phase 1b study investigated PLX2853's safety and efficacy in patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS). The study demonstrated broad anti-leukemic activity both as a monotherapy and in combination with other agents. Key findings include:

  • Dosing Regimen : this compound was administered daily for 21-day cycles.
  • Pharmacokinetics : High peak plasma concentrations were observed, with a short terminal half-life of less than three hours, allowing for transient target engagement followed by recovery time after dosing .
  • Safety Profile : No dose-limiting toxicities (DLTs) were reported during initial cohorts, indicating a favorable safety profile .

Phase 2a Study in Gynecological Cancers

A multicenter, open-label Phase 2a study evaluated this compound as a monotherapy in advanced gynecological malignancies with known ARID1A mutations. The study also explored its combination with carboplatin for platinum-resistant epithelial ovarian cancer (EOC). Key results include:

  • Monotherapy Outcomes : Among 14 evaluable patients, one (7.1%) achieved a partial response (PR), while five (35.7%) had stable disease (SD) .
  • Combination Therapy Outcomes : In the combination arm, one patient (5%) achieved PR, nine patients (45%) had SD, and ten patients (50%) had progressive disease .
  • Safety and Feasibility : The study confirmed the safety profile of this compound and demonstrated feasibility for combination therapy with carboplatin, although it did not meet the prespecified response criteria .

Pharmacokinetics and Mechanism of Action

This compound's pharmacokinetic profile suggests rapid absorption and elimination, which may enhance tolerability by minimizing prolonged exposure to the drug. Its mechanism involves the inhibition of BET proteins that regulate genes critical for cancer cell survival and proliferation:

  • Target Engagement : The transient engagement allows for recovery periods that could reduce side effects associated with continuous dosing.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins like BIM .

Combination Therapies

Recent research indicates that combining this compound with other therapeutic agents may enhance its anticancer effects:

  • With Carboplatin : The combination aims to overcome platinum resistance in ovarian cancer.
  • With Olaparib : A study is underway to evaluate the synergy between this compound and olaparib in metastatic castration-resistant prostate cancer (mCRPC) .
  • With Venetoclax : Preliminary data suggest that combining this compound with venetoclax can induce apoptosis in MYC-driven cancers .

Data Summary Table

Study PhaseIndicationPrimary ObjectiveKey Findings
Phase 1bRelapsed AML / High-risk MDSSafety and efficacyNo DLTs observed; broad anti-leukemic activity
Phase 2aAdvanced Gynecological MalignanciesEfficacy of monotherapy7.1% PR; safety confirmed
CombinationPlatinum-resistant EOCEfficacy of combination therapyFeasibility demonstrated; ongoing evaluation

Eigenschaften

IUPAC-Name

N/A

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

PLX2853;  PLX-2853;  PLX 2853; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.